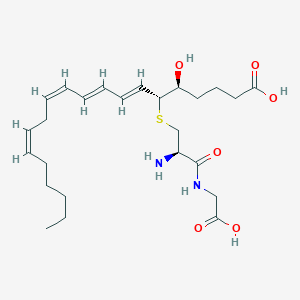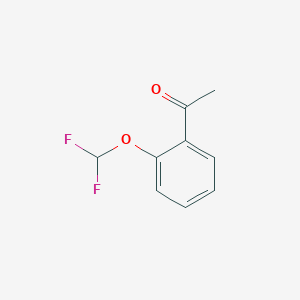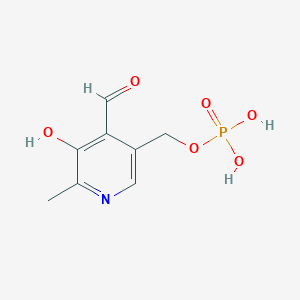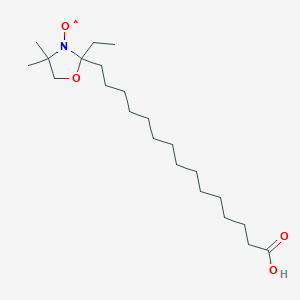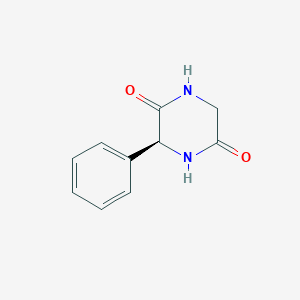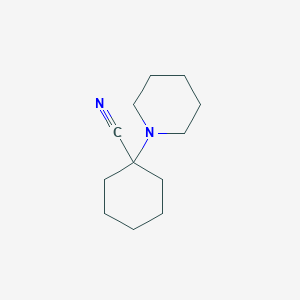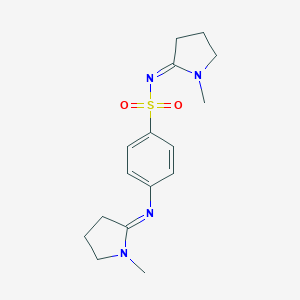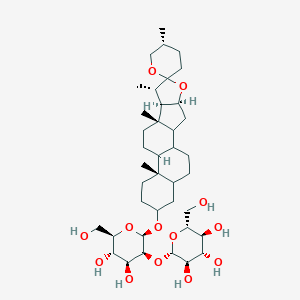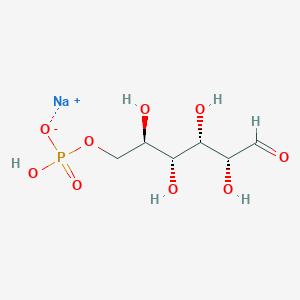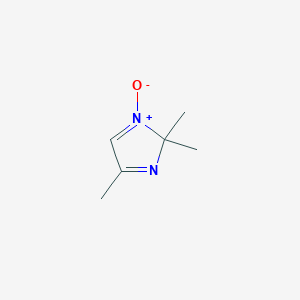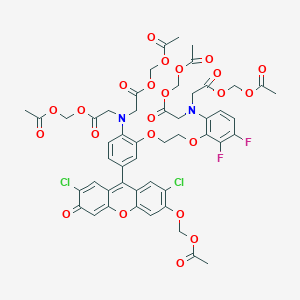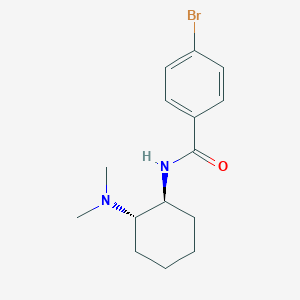
布罗马多林
描述
科学研究应用
Bromadoline has several scientific research applications:
作用机制
Target of Action
Bromadoline, also known as U-47931E, is an opioid analgesic developed by the Upjohn company in the 1970s . The primary target of Bromadoline is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Bromadoline acts as a selective agonist for the μ-opioid receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor can result in analgesic effects, providing pain relief. The potency of Bromadoline lies between that of codeine and morphine, being slightly stronger than pentazocine .
Result of Action
The activation of the μ-opioid receptor by Bromadoline leads to analgesic effects, providing relief from pain . .
生化分析
Biochemical Properties
Bromadoline interacts primarily with the μ-opioid receptor . This receptor is a protein that plays a crucial role in the biochemical reactions associated with pain perception and relief. The interaction between Bromadoline and the μ-opioid receptor is of a binding nature, where Bromadoline acts as an agonist .
Cellular Effects
Bromadoline, through its action on the μ-opioid receptor, can influence various cellular processes. It can affect cell signaling pathways related to pain perception and relief
Molecular Mechanism
The molecular mechanism of Bromadoline primarily involves its binding to the μ-opioid receptor . This binding triggers a series of intracellular events that lead to the activation of downstream signaling pathways, resulting in analgesic effects
准备方法
The synthesis of Bromadoline involves several steps. The starting material is typically aniline, which undergoes acetylation with acetic acid in the presence of zinc powder to form acetanilide. This intermediate then reacts with bromine to produce p-bromoacetanilide, which is subsequently hydrolyzed and neutralized to yield p-bromoaniline . The final step involves the reaction of p-bromoaniline with N,N-dimethylcyclohexylamine to form Bromadoline .
化学反应分析
Bromadoline undergoes various chemical reactions, including:
Oxidation: Bromadoline can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Bromadoline is compared with other similar compounds such as:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with higher potency.
Spiradoline: A kappa-opioid receptor agonist with different receptor selectivity
Bromadoline’s uniqueness lies in its balanced potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and forensic applications .
属性
CAS 编号 |
67579-24-2 |
|---|---|
分子式 |
C15H21BrN2O |
分子量 |
325.24 g/mol |
IUPAC 名称 |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
InChI 键 |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
手性 SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Key on ui other cas no. |
67579-24-2 |
相关CAS编号 |
81447-81-6 (maleate) |
同义词 |
4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide bromadoline bromadoline maleate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bromadoline exert its analgesic effects? What is known about its receptor interactions?
A1: Bromadoline primarily acts as a μ-opioid receptor agonist. [] This means it binds to the μ-opioid receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to downstream effects such as pain relief, sedation, and euphoria. Research using a rat model demonstrated that bromadoline's effect on urine output, specifically a decrease, was blocked by pre-treatment with the irreversible opioid receptor antagonist beta-funaltrexamine. [] This suggests that bromadoline's action is mediated through the μ-opioid receptor pathway.
Q2: What are the analytical methods used to quantify bromadoline and its metabolites in biological samples?
A2: A quantitative liquid chromatographic method has been developed and validated for determining bromadoline and its two N-demethylated metabolites in biological fluids like blood, plasma, serum, and urine. [] This method involves a multi-step process:
Q3: Has bromadoline been detected in forensic contexts, and if so, are there methods for its identification and quantification?
A3: Yes, bromadoline (U-47931E) has been detected in forensic investigations alongside other synthetic opioids. [] A specific LC-MS/MS method has been developed to detect and quantify bromadoline and twelve related compounds in human whole blood. [] This method, which includes solid phase extraction and analysis by liquid chromatography tandem mass spectrometry, has proven effective in quantifying bromadoline in postmortem cases. []
Q4: Are there any known safety concerns or toxicological data available for bromadoline?
A4: While specific toxicological data for bromadoline might be limited in the provided research, it is crucial to understand that as a μ-opioid receptor agonist, it carries inherent risks similar to other opioids. [] These risks can include respiratory depression, dependence, and potential for overdose. Therefore, handling bromadoline requires strict safety protocols and appropriate personal protective equipment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


